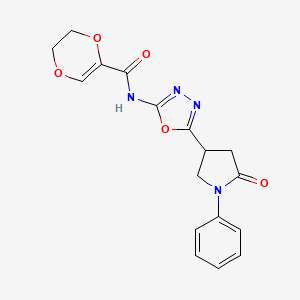

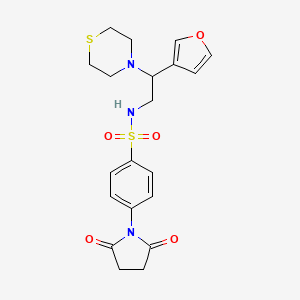

![molecular formula C14H10Cl2N2O4 B2506141 2,3-二氯-N-[(6-硝基-1,3-苯并二氧杂环-5-基)甲基]苯胺 CAS No. 306730-53-0](/img/structure/B2506141.png)

2,3-二氯-N-[(6-硝基-1,3-苯并二氧杂环-5-基)甲基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline is not directly mentioned in the provided papers. However, we can infer some information based on related compounds and their properties. Chloro and nitro derivatives of aniline compounds are known to exhibit various physical and chemical properties that are influenced by the nature and position of the substituents on the aromatic ring .

Synthesis Analysis

The synthesis of chloro and nitro-substituted anilines typically involves multi-step reactions, starting from substituted nitrobenzenes or chloronitrobenzenes. For instance, 2-chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction . Similarly, the synthesis of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline involved a series of reactions starting from 2,4,6-trinitrochlorobenzene . These methods suggest that the synthesis of 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline would likely involve chlorination and nitration steps, followed by a condensation reaction with the appropriate benzodioxol derivative.

Molecular Structure Analysis

The molecular structure of chloro and nitro-substituted anilines is characterized by the planarity of the aromatic rings and the orientation of substituents, which can influence the overall molecular conformation . The presence of electron-withdrawing groups such as chloro and nitro groups can affect the electron density distribution within the molecule, potentially impacting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Chloro and nitro-substituted anilines can undergo various chemical reactions, including condensation with other aromatic compounds. For example, 6-substituted-2,3-dichloronaphthoquinones were condensed with aniline, and the reactivity at the 2- and 3-positions was influenced by the 6-substituent . This suggests that the 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline could also participate in similar condensation reactions, with its reactivity being affected by the nitro and chloro substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro and nitro-substituted anilines are significantly influenced by the substituents. For instance, the introduction of chloro substituents at the 2,3-positions can increase the nematic-isotropic transition temperature compared to mono-chloro derivatives . The presence of nitro groups can also contribute to the thermal stability of the compound, as seen in the case of 2,4,6-trinitro-3,5-diamino-N-(1,2,4-triazole-4)-aniline, which exhibited good thermal stability . These findings suggest that 2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline would likely have distinct mesomorphic and thermal properties due to its polysubstitution pattern.

科学研究应用

对液晶性质的影响

N-[4-(4-取代苯甲酰氧基)亚苄基]苯胺的氯代和甲基衍生物对液晶性质的影响已被探讨。值得注意的是,2,3-二氯衍生物表现出独特的行为,与单氯衍生物相比,其向列各向同转变温度更高。这表明氯在苯胺部分的特定位置取代和对液晶性质的影响具有重要作用 (Hasegawa 等人,1989)。

芳基的邻位氯化和氧化

该化合物已被用于涉及芳基邻位选择性氯化的研究。1-氯-1,2-苯并二氧杂环-3-酮已被用作苯胺衍生物的有效氯化和氧化剂,展示了该化合物在水性条件下化学合成和转化过程中的相关性 (Vinayak 等人,2018)。

电子结构和构象

对 N-亚苄基苯胺衍生物的电子结构和分子构象进行了一项研究,包括苯胺苯环上带有硝基的衍生物。这项研究表明,某些衍生物,例如 4-硝基衍生物,采用显着扭曲的构象,揭示了该化合物的电子性质和结构行为 (Akaba 等人,1980)。

对偶氮染料性质的影响

已经研究了各种取代基对苯胺衍生物偶氮染料性质的影响。具体来说,该研究探讨了偶氮染料中芳基氨基部分氮原子上的不同取代基如何影响偶氮染料的电子光谱、色度性质和其他特性,证明了该化合物与染料和颜料化学领域的相关性 (Penchev 等人,1992)。

作用机制

Mode of Action

It’s known that many nitroaniline derivatives interact with their targets through a variety of mechanisms, including inhibition of key enzymes, interference with dna synthesis, or disruption of cell membrane integrity .

Biochemical Pathways

Nitroaniline derivatives can potentially affect a wide range of biochemical pathways depending on their specific targets .

Result of Action

Nitroaniline derivatives often exert their effects by disrupting normal cellular processes, leading to cell death .

属性

IUPAC Name |

2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(14(9)16)17-6-8-4-12-13(22-7-21-12)5-11(8)18(19)20/h1-5,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRIXKQSGYAMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2506063.png)

![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)